molecular formula C13H16O2 B085938 Isobutyl cinnamate CAS No. 122-67-8

Isobutyl cinnamate

Cat. No. B085938
CAS RN: 122-67-8
M. Wt: 204.26 g/mol
InChI Key: IQZUZPKOFSOVET-HJWRWDBZSA-N
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Description

Synthesis Analysis

Isobutyl cinnamate and its derivatives can be synthesized through various methods. Patel et al. (2012) synthesized a homologous series of isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates, indicating a method for creating compounds with isobutyl cinnamate end groups for studying liquid crystalline properties (Patel, Patel, & Doshi, 2012). Additionally, the microwave-assisted synthesis of isobutyl cinnamate has been explored by Li Yu (2008), showcasing an efficient and eco-friendly approach to its preparation (Li Yu, 2008).

Molecular Structure Analysis

The crystal and molecular structure of isobutyl cinnamate derivatives have been determined, shedding light on the arrangement of molecules in solid state. Leadbetter et al. (1980) analyzed the structure of isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate, revealing a bilayer arrangement with molecules tilted at an angle to the layer normal (Leadbetter, Mazid, & Malik, 1980).

Chemical Reactions and Properties

Isobutyl cinnamate participates in various chemical reactions, contributing to the synthesis of complex molecules. For instance, the reaction with N-isocyaniminotriphenylphosphorane in the presence of (E)-cinnamic acids has been utilized to synthesize fully substituted 1,3,4-oxadiazole derivatives, highlighting its reactivity and versatility in organic synthesis (Ramazani et al., 2013).

Physical Properties Analysis

The study of isobutyl cinnamate's physical properties, such as its mesomorphic behavior, provides insights into its potential applications in material science. The synthesis and mesomorphism of novel liquid-crystalline isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates by Patel et al. (2012) demonstrate its capability to form enantiotropic nematogens, which are important for liquid crystal technology (Patel, Patel, & Doshi, 2012).

Chemical Properties Analysis

Isobutyl cinnamate's chemical properties, such as its esterification reactions and catalytic activities, have been explored to enhance the synthesis of cinnamate derivatives. The catalytic synthesis of various cinnamate esters using sodium bisulfate demonstrates the compound's utility in producing esters with diverse properties (Guan Shi-bin, 2003).

Scientific Research Applications

  • Synthesis and Mesomorphism of Novel Liquid-Crystalline Isobutyl-p-(p′-n-Alkoxy Cinnamoyloxy) Cinnamates : A series of isobutyl cinnamate compounds were synthesized, showing properties of enantiotropic nematogens, useful in liquid crystal technology. These compounds did not exhibit smectic phases, and their thermal stability and mesomorphic behavior were analyzed (Patel, Patel, & Doshi, 2012).

  • The Crystal and Molecular Structure of Isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate (IBPBAC) : This study determined the crystal and molecular structure of a specific isobutyl cinnamate derivative, which is significant for understanding its properties in producing a smectic E phase (Leadbetter, Mazid, & Malik, 1980).

  • Chemical Phylogenetics of Histone Deacetylases : Investigated the use of cinnamic hydroxamates, including isobutyl cinnamate derivatives, as tool compounds in the study of histone deacetylases, suggesting implications in biology and medicine (Bradner et al., 2010).

  • Essential Oil Composition of Elaeagnus angustifolia and Elaeagnus orientalis : Identified isobutyl cinnamate as a constituent in the essential oils of certain plants, indicating its potential use in medicinal applications and as a commercial source (Maghsoodlou et al., 2015).

  • Comparative Study of Molecular Motions in Smectic Phases of Isobutyl Cinnamate Derivatives : Analyzed the molecular motions in various smectic phases of an isobutyl cinnamate derivative, contributing to the understanding of its physical properties (Richardson, Leadbetter, & Frost, 1982).

  • Microwave Assisted Synthesis of Isobutyl Cinnamate Catalyzed by Macroporous Resin : Discussed an efficient, rapid, and environmentally friendly method for synthesizing isobutyl cinnamate (Yu, 2008).

  • In vivo Activity of Esters of o-Coumaric and Cinnamic Acids Against Apple Scab : Explored the use of isobutyl cinnamate derivatives as potential agents against plant diseases (Kirkham & Hunter, 1965).

  • Synthesis of Poly[.beta.-(vinyloxy)ethyl cinnamate]-b-poly(isobutyl vinyl ether) : Investigated the synthesis of a polymer involving isobutyl cinnamate, highlighting its potential application in creating polymer brushes (Liu et al., 1994).

properties

IUPAC Name

2-methylpropyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZUZPKOFSOVET-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, sweet fruity balsamic odour
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.005
Record name Isobutyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl cinnamate

CAS RN

122-67-8
Record name Isobutyl cinnamate
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Record name Isobutyl cinnamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester
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Record name Isobutyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.150
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Record name ISOBUTYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
N Zhao, J Xu, Z Zeng, W Xue - Thermochimica Acta, 2023 - Elsevier
… properties of (E)-isobutyl cinnamate, such as heat capacity and … isobutyl cinnamate at 297.95-535.20 K was measured using a pycnometer. The vapor pressure of (E)-isobutyl cinnamate …
Number of citations: 0 www.sciencedirect.com
A Gunia‐Krzyżak, K Słoczyńska… - … Journal of Cosmetic …, 2018 - Wiley Online Library
Cinnamic acid derivatives are widely used in cosmetics and possess various functions. This group of compounds includes both naturally occurring and synthetic substances. On the …
Number of citations: 112 onlinelibrary.wiley.com
RB Patel, VR Patel, AV Doshi - Molecular Crystals and Liquid …, 2012 - Taylor & Francis
… Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates consisting of 11 homologs has been synthesized with an isobutyl cinnamate end group and a further cinnamate moiety as a linking …
Number of citations: 76 www.tandfonline.com
A Barandiaran, J Gomez‐Caturla… - Macromolecular …, 2023 - Wiley Online Library
This study demonstrates the potential of different cinnamate esters, namely methyl trans‐cinnamate (MC), isobutyl cinnamate (IBC), allyl cinnamate (AC), and ethyl cinnamate (EC), as …
Number of citations: 4 onlinelibrary.wiley.com
SP Bhatia, GA Wellington, J Cocchiara, J Lalko… - Food and chemical …, 2007 - Elsevier
… Isobutyl cinnamate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet soaps …
Number of citations: 1 www.sciencedirect.com
Y Yang, P Qin, X Zhang, J Niu, S Tian, M Lu, J Zhu… - Analytical …, 2018 - pubs.rsc.org
… O 2 ), benzyl cinnamate (C 16 H 14 O 2 ), isobutyl cinnamate (C 13 H 16 O 2 ), and sodium … Isobutyl cinnamate was prepared at a mass concentration of 500 μg mL −1 of stock solution …
Number of citations: 23 pubs.rsc.org
MT Maghsoodlou, N Kazemipoor… - Journal of Medicinal …, 2015 - jhd.shahrekord.iau.ir
… Moreover, although the Isobutyl cinnamate, Buthyl cinnamate and Methyl 9, 9- Dideutero- Octadecanoate compounds were the main component of the essential oil of E. angustifolia …
Number of citations: 3 jhd.shahrekord.iau.ir
YT Male, IW Sutapa, MF Maahury, M Jamal, D Malle - researchgate.net
… Data on Table 3 shows that the presence of methylenedioxy, methoxy, and alkyl groups causes the 3,4-dimethoxy isobutyl cinnamate compound to have a higher dipole moment value …
Number of citations: 0 www.researchgate.net
JH Kim, SK Bhatia, D Yoo, HM Seo, DH Yi… - Applied biochemistry …, 2015 - Springer
… , ethyl cinnamate, and isobutyl cinnamate were examined. Vinyl cinnamate resulted in the highest activity with D-sorbitol and isobutyl cinnamate resulted in the second highest (Table 1)…
Number of citations: 9 link.springer.com
MS Kang, JH Park, HS Lee - Experimental and Applied Acarology, 2022 - Springer
… In our study, allyl cinnamate, benzyl cinnamate, isopropyl cinnamate, isobutyl cinnamate and … benzyl cinnamate, isopropyl cinnamate, isobutyl cinnamate and isoamyl cinnamate against …
Number of citations: 3 link.springer.com

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